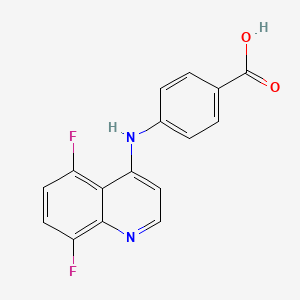

4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid

Beschreibung

4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid (CAS No. 1315370-83-2) is a synthetic small molecule characterized by a quinoline core substituted with fluorine atoms at positions 5 and 8, linked via an amino group to a benzoic acid moiety. This compound is primarily utilized as a building block or intermediate in pharmaceutical and chemical research, particularly in the development of antimicrobial agents and kinase inhibitors due to its structural resemblance to bioactive fluoroquinolones .

Eigenschaften

Molekularformel |

C16H10F2N2O2 |

|---|---|

Molekulargewicht |

300.26 g/mol |

IUPAC-Name |

4-[(5,8-difluoroquinolin-4-yl)amino]benzoic acid |

InChI |

InChI=1S/C16H10F2N2O2/c17-11-5-6-12(18)15-14(11)13(7-8-19-15)20-10-3-1-9(2-4-10)16(21)22/h1-8H,(H,19,20)(H,21,22) |

InChI-Schlüssel |

VGZGTPGVERUFNI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)O)NC2=CC=NC3=C(C=CC(=C23)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 4-((5,8-Difluorchinolin-4-yl)amino)benzoesäure erfolgt typischerweise in einem mehrstufigen Prozess. Ein gängiges Verfahren ist die Suzuki-Miyaura-Kupplungsreaktion, die weit verbreitet ist, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden. Diese Reaktion beinhaltet die Kupplung eines Boronsäurederivats mit einem halogenierten Chinolin unter Palladiumkatalyse . Die Reaktionsbedingungen umfassen häufig die Verwendung einer Base wie Kaliumcarbonat und eines Lösungsmittels wie Dimethylformamid (DMF) oder Toluol.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten beinhalten, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus erfolgt die Reinigung des Endprodukts durch Techniken wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-((5,8-Difluorchinolin-4-yl)amino)benzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Reduktion kann mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Chinolinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion zur Bildung von Aminderivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds containing quinoline structures are known for their antimicrobial properties. 4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid exhibits notable antimicrobial effects against various pathogens. The difluoro substitution enhances lipophilicity, potentially improving bioavailability and cellular uptake, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies indicate that derivatives of 4-aminobenzoic acid can inhibit cancer cell proliferation by targeting specific enzymes and pathways essential for tumor growth. The unique combination of the difluoroquinoline moiety with the benzoic acid structure may enhance its efficacy compared to simpler analogues .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using agar streak dilution methods, demonstrating significant antibacterial activity .

Investigation of Anticancer Properties

Another study focused on the anticancer effects of this compound in vitro against several cancer cell lines. The results indicated that it effectively inhibited cell growth at micromolar concentrations, suggesting its potential as a lead compound in cancer therapeutics .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Difluoroquinoline + benzoic acid | Antimicrobial, anticancer |

| 4-Aminobenzoic Acid | Simple amine + benzoic acid | Nutritional (PABA), limited therapeutic |

| 4-Amino-8-fluoroquinoline-3-carboxylic Acid | Fluorinated quinoline + carboxylic acid | Antitumor activity |

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

Wirkmechanismus

The mechanism of action of 4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. In the case of its anti-influenza activity, the compound inhibits the RNA-dependent RNA polymerase, thereby preventing viral replication . The presence of fluorine atoms enhances its binding affinity and specificity towards the target enzyme.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound’s quinoline-benzoic acid hybrid structure places it within a broader class of bioactive molecules. Key analogs and their distinguishing features include:

4-[4-(Dimethylaminobenzylidene)amino]benzoic acid (SB1)

- Structure: Features a dimethylaminobenzylidene group attached to the benzoic acid core.

- Spectral Data: UV λmax at 341.0 nm (ε = 0.3896) and 267.0 nm (ε = 0.9121) in methanol; IR shows peaks consistent with C=O (carboxylic acid) and C=N (imine) stretches .

- Applications: Investigated for biological activity in azetidinone and thiazolidinone derivatives, which are associated with antimicrobial and anti-inflammatory properties .

4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives

- Structure : Contains a sulfonyl group linked to a chlorophenyl ring, enhancing hydrophobicity and electronic effects.

- Biological Activity : Demonstrated antimicrobial effects in vitro, attributed to the sulfonyl group’s role in disrupting microbial cell membranes .

N-(4-Bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

- Structure : Quinazoline core with methoxy and halogen substituents.

Fluoroquinolone Derivatives (e.g., 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids)

Spectral and Physical Properties

Key Research Findings and Trends

- Fluorine Impact: The 5,8-difluoro substitution in the target compound may improve metabolic stability compared to mono-fluoro analogs .

- Sulfonyl vs. Carboxylic Acid : Sulfonyl groups (e.g., in ) enhance solubility in polar solvents, whereas benzoic acid derivatives prioritize hydrogen-bonding interactions.

- Hybrid Structures: Combining quinoline/quinazoline cores with amino-benzoic acid moieties (as in the target compound) is a strategic approach to optimize pharmacokinetic profiles .

Biologische Aktivität

4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a difluoroquinoline moiety linked to an amino group and a benzoic acid structure. This unique combination may influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzoic acid derivatives, including those similar to this compound. For instance, certain derivatives have shown significant cytotoxicity against cancer cell lines such as HepG2 and A2058, with IC50 values indicating effective growth inhibition at low concentrations (e.g., IC50 values around 15 µM) .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | TBD |

| Benzohydrazide derivative | A2058 | 0.59 |

| Schiff bases derived from PABA | HepG2 | ≥15.0 |

Antimicrobial Activity

Compounds related to this compound have exhibited antibacterial and antifungal activities. For instance, modifications of para-aminobenzoic acid (PABA) derivatives demonstrated broad-spectrum antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 15.62 µM .

Table 2: Antimicrobial Activity

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| This compound | MRSA | TBD |

| PABA derivative | Broad-spectrum fungi | ≥7.81 |

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For example, studies on related compounds indicate that they act as inhibitors of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria . This inhibition can lead to bacteriostatic effects.

Case Studies

- In vitro Studies : A study evaluating the effect of various benzoic acid derivatives on human foreskin fibroblasts showed that certain compounds could enhance proteasome activity and induce apoptosis in cancer cells without significant cytotoxicity at lower concentrations .

- In vivo Studies : Research involving animal models has indicated that derivatives of PABA can promote resistance against bacterial infections and enhance plant growth under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.